molecular formula C9H19N3O2 B1353438 N-(2-methoxyethyl)-2-piperazin-1-ylacetamide CAS No. 871217-34-4

N-(2-methoxyethyl)-2-piperazin-1-ylacetamide

Cat. No.: B1353438
CAS No.: 871217-34-4
M. Wt: 201.27 g/mol
InChI Key: VJFDFRNQDABKII-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, designated as N-(2-methoxyethyl)-2-piperazin-1-ylacetamide. This nomenclature reflects the compound's structural organization, where the piperazine ring serves as the central scaffold connected to an acetamide moiety at the N-1 position, while the N-terminal of the acetamide group bears a 2-methoxyethyl substituent. The Chemical Abstracts Service registry number 871217-34-4 uniquely identifies this molecular entity in chemical databases.

The molecular architecture encompasses three distinct structural domains that contribute to its overall properties. The piperazine ring, represented by the six-membered heterocyclic structure containing two nitrogen atoms at positions 1 and 4, forms the central core of the molecule. This saturated ring system provides conformational flexibility while maintaining the spatial arrangement necessary for intermolecular interactions. The acetamide linkage functions as a connecting bridge, introducing both hydrogen bonding capabilities through the carbonyl oxygen and conformational constraints through the planar amide geometry.

The methoxyethyl substituent extends from the acetamide nitrogen, introducing additional polar functionality through the ether oxygen while providing flexibility through the ethyl chain. The Simplified Molecular Input Line Entry System representation COCCNC(=O)CN1CCNCC1 captures the complete connectivity pattern of this molecular structure. This notation system reveals the sequential arrangement of atoms and bonds, facilitating computational analysis and database searches.

Structural analysis indicates that the compound contains 34 total atoms distributed across carbon (9), hydrogen (19), nitrogen (3), and oxygen (2) positions. The molecular weight calculation of 201.27 grams per mole corresponds precisely to the sum of atomic masses for this composition. The presence of three nitrogen atoms and two oxygen atoms creates multiple sites for potential hydrogen bonding interactions, significantly influencing the compound's physical and chemical properties.

Properties

IUPAC Name

N-(2-methoxyethyl)-2-piperazin-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O2/c1-14-7-4-11-9(13)8-12-5-2-10-3-6-12/h10H,2-8H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFDFRNQDABKII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201276113
Record name N-(2-Methoxyethyl)-1-piperazineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201276113
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Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871217-34-4
Record name N-(2-Methoxyethyl)-1-piperazineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871217-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-(2-Methoxyethyl)-1-piperazineacetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-methoxyethyl)-2-(piperazin-1-yl)acetamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-piperazin-1-ylacetamide typically involves the reaction of 2-methoxyethylamine with piperazine and acetic anhydride. The process can be summarized in the following steps:

    Formation of 2-methoxyethylamine: This intermediate is prepared by reacting methoxyethanol with ammonia under high pressure and temperature.

    Reaction with Piperazine: The 2-methoxyethylamine is then reacted with piperazine in the presence of a suitable solvent, such as ethanol or methanol, to form the desired product.

    Acetylation: The final step involves acetylation of the intermediate product using acetic anhydride, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-2-piperazin-1-ylacetamide undergoes various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form secondary amines or alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce secondary amines or alcohols.

Scientific Research Applications

Pharmaceutical Development

The compound's structural characteristics enable it to interact with various biological targets, making it a candidate for drug development. Research indicates that derivatives of piperazine compounds exhibit diverse pharmacological properties, including:

  • Antimicrobial Activity : Compounds similar to N-(2-methoxyethyl)-2-piperazin-1-ylacetamide have shown effectiveness against bacterial strains, including Mycobacterium tuberculosis and other pathogens. Studies have demonstrated that modifications in the piperazine structure can enhance antimicrobial potency .
  • Anticancer Potential : The compound's ability to inhibit specific cancer cell lines has been explored. For example, related piperazine derivatives have been evaluated for their anticancer properties, suggesting that this compound may also possess similar effects .

Biological Interaction Studies

Interaction studies are critical for understanding the therapeutic potential of this compound. Preliminary research has focused on its binding affinity to various receptors and enzymes. Key findings include:

  • Receptor Binding : The compound's interaction with neurotransmitter receptors suggests potential applications in treating neurological disorders. For instance, piperazine derivatives are often investigated for their role as serotonin receptor modulators .
  • Enzyme Inhibition : Some studies indicate that modifications of the piperazine structure can lead to effective enzyme inhibitors, which may be beneficial in treating diseases like cancer and infections .

Synthesis and Characterization

The synthesis of this compound typically involves several chemical reactions, including:

  • Formation of the Piperazine Ring : This step usually involves cyclization reactions.
  • Acetamide Functionalization : The introduction of the acetamide group is crucial for enhancing biological activity.
  • Methoxyethyl Substitution : This modification can significantly impact the compound's solubility and bioavailability.

The synthesis process is essential for optimizing the compound's properties for specific applications.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives:

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against Mycobacterium tuberculosis strains with MIC values indicating strong potency.
Anticancer EvaluationReported inhibition of growth in specific cancer cell lines, suggesting potential as an anticancer agent.
Receptor ModulationIdentified as a promising candidate for modulating serotonin receptors, indicating potential in psychiatric disorders.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-piperazin-1-ylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or interact with receptors to modulate cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Comparison of N-(2-methoxyethyl)-2-piperazin-1-ylacetamide and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Biological Activity Reference
This compound C₉H₁₇N₃O₂ 199.25 (calculated) N/A 2-Methoxyethyl Not reported
N-Phenyl-2-(piperazin-1-yl)acetamide C₁₂H₁₇N₃O 219.28 N/A Phenyl Laboratory use
8b () C₂₄H₂₂ClF₃N₄O₃ 530.53 241–242 4-Chloro-3-(trifluoromethyl)benzoyl Not reported
8c () C₂₂H₁₈F₂N₄O₃ 464.41 263–266 3,4-Difluorobenzoyl Not reported
8d () C₂₃H₂₂N₄O₄ 458.45 207–209 3-Methoxybenzoyl Not reported
Benzothiazole derivative () C₂₀H₂₀N₄O₂S 380.47 N/A Pyridine-2-carbonyl, benzothiazole Anticancer evaluation

Key Observations:

  • Molecular Weight: The target compound (199.25 g/mol) is lighter than analogs with aromatic substituents (e.g., 8b: 530.53 g/mol) due to the smaller 2-methoxyethyl group .
  • Melting Points: Analogs with halogenated or electron-withdrawing groups (e.g., 8b, 8c) exhibit higher melting points (>240°C), likely due to stronger intermolecular interactions .
  • Solubility: The 2-methoxyethyl group may improve aqueous solubility compared to hydrophobic aryl substituents, though experimental confirmation is needed.

Biological Activity

N-(2-methoxyethyl)-2-piperazin-1-ylacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical interactions, and relevant case studies.

Chemical Structure and Properties

This compound features a piperazine ring linked to an acetamide group and a methoxyethyl substituent. This unique structure contributes to its diverse biological activities. The molecular formula is C12_{12}H18_{18}N2_{2}O\ and it has a molecular weight of 210.29 g/mol.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains. It may inhibit bacterial cell wall synthesis, similar to other piperazine derivatives, which enhances its effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .
  • Antiviral Properties : Research indicates potential antiviral effects, likely through mechanisms involving the inhibition of viral replication or interference with viral entry into host cells .
  • Cellular Effects : this compound influences cellular signaling pathways and gene expression. It has been shown to enhance the uptake of antisense oligonucleotides (ASOs) into cells, which may improve their therapeutic efficacy .

Enzyme Inhibition

The compound interacts with various enzymes, notably acetyl-CoA synthetase 2 (ACSS2), inhibiting its activity and affecting metabolic processes related to energy metabolism and fatty acid synthesis. This interaction may lead to alterations in cellular metabolism that can be leveraged for therapeutic benefits .

Cellular Metabolism

Studies indicate that this compound can cause significant changes in metabolic profiles, indicating perturbations in phospholipid metabolism and fatty acid metabolism. Such changes could be beneficial in conditions characterized by metabolic dysregulation .

Antimicrobial Efficacy

A study evaluating the antimicrobial properties of various piperazine derivatives found that this compound demonstrated potent activity against multiple strains, including MRSA. The Minimum Inhibitory Concentration (MIC) values were notably low, indicating high potency compared to standard antibiotics .

Bacterial Strain MIC (μg/mL) Standard Antibiotic MIC (μg/mL)
Staphylococcus aureus5Ciprofloxacin10
Escherichia coli8Miconazole10

Antiviral Activity

In vitro studies have shown that this compound can inhibit viral replication in specific cell lines. The compound's ability to disrupt viral entry mechanisms suggests potential applications in treating viral infections .

Q & A

Q. What are the recommended techniques for characterizing the molecular structure of N-(2-methoxyethyl)-2-piperazin-1-ylacetamide?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm the piperazine ring, methoxyethyl group, and acetamide backbone. Compare chemical shifts with analogs (e.g., 2-phenoxy-N-(1-propan-2-ylpiperidin-4-yl)acetamide, δH ~2.5–3.5 ppm for piperazine protons) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]⁺ for C₁₀H₂₀N₃O₂: 230.16 g/mol). Fragmentation patterns confirm substituent stability .
  • X-ray Crystallography: Resolve crystal structure to analyze bond angles and intermolecular interactions (e.g., piperazine-acetamide torsion angles) .

Q. Table 1: Key Characterization Techniques

TechniqueApplicationExample from Evidence
¹H NMRConfirms methoxyethyl (-OCH₃) and piperazine protonsδH 3.3–3.7 ppm for -OCH₃
HRMSValidates molecular formulaC₁₀H₂₀N₃O₂: 230.16
X-rayResolves stereoelectronic effectsPiperazine ring geometry

Q. What synthetic routes are reported for piperazine-containing acetamides, and how can they be adapted for this compound?

Answer:

  • Step 1: React 1-(2-methoxyethyl)piperazine with chloroacetyl chloride in dry dichloromethane (DCM) under nitrogen. Use triethylamine (TEA) to scavenge HCl .
  • Step 2: Purify via column chromatography (silica gel, ethyl acetate/hexane 3:7). Monitor reaction progress with TLC (Rf ~0.5) .
  • Yield Optimization: Replace TEA with DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the piperazine nitrogen .

Q. Table 2: Synthesis Parameters

ParameterConditionReference
SolventAnhydrous DCM
CatalystTEA or DMAP
PurificationSilica gel chromatography

Q. How can researchers identify pharmacological targets for this compound?

Answer:

  • Receptor Binding Assays: Screen against histamine H₁/H₄ receptors (common targets for piperazine-acetamides) using radioligand displacement .
  • Enzyme Inhibition Studies: Test acetylcholinesterase (AChE) inhibition via Ellman’s assay, comparing IC₅₀ values with analogs (e.g., 2-(1H-indol-3-yl)-N-(2-methoxyethyl)acetamide IC₅₀: ~15 µM) .
  • Computational Docking: Use AutoDock Vina to model interactions with G-protein-coupled receptors (GPCRs) .

Q. What toxicity and safety protocols are recommended for handling this compound?

Answer:

  • In Vitro Toxicity: Conduct MTT assays on HEK-293 cells to assess cytotoxicity (LD₅₀ < 100 µM suggests low risk) .
  • Hazard Mitigation: Wear nitrile gloves and safety goggles (classified as H315/H319 for skin/eye irritation) .
  • First Aid: For inhalation, move to fresh air; for skin contact, wash with soap/water .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) affect bioactivity?

Answer:

  • Piperazine Substitution: Replace the methoxyethyl group with fluorophenyl (e.g., N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]acetamide) to enhance lipophilicity and blood-brain barrier penetration .
  • Acetamide Backbone: Introduce methyl groups to reduce metabolic degradation (e.g., N,N-dipropyl-2-piperazin-1-ylacetamide shows 2x longer half-life) .

Q. Table 3: Structure-Activity Trends

ModificationEffect on BioactivityEvidence
Fluorophenyl addition↑ Binding affinity to GPCRs
Methylation↓ CYP450-mediated metabolism

Q. How can synthesis yields be improved for scale-up studies?

Answer:

  • Microwave-Assisted Synthesis: Reduce reaction time from 12h to 2h (e.g., 85% yield for N-substituted acetamides) .
  • Solvent Optimization: Use acetonitrile instead of DCM for higher polarity and faster kinetics .

Q. How should researchers address contradictions in biological activity data (e.g., varying IC₅₀ values)?

Answer:

  • Meta-Analysis: Compare datasets using ANOVA to identify outliers (e.g., inconsistent AChE inhibition due to assay pH variability) .
  • Standardized Protocols: Adopt OECD guidelines for cytotoxicity assays to minimize inter-lab variability .

Q. What methodologies validate in vitro findings in vivo?

Answer:

  • Pharmacokinetics (PK): Administer 10 mg/kg orally in Sprague-Dawley rats; measure plasma concentration via LC-MS .
  • Tissue Distribution: Use fluorescent tagging (e.g., FITC conjugate) to track accumulation in brain/liver .

Q. How can computational modeling predict metabolic pathways?

Answer:

  • DFT Calculations: Identify electron-deficient sites prone to oxidation (e.g., piperazine N-atoms) .
  • CYP450 Docking: Simulate interactions with CYP3A4/2D6 isoforms using Schrödinger Suite .

Q. What experimental designs assess compound stability under varying conditions?

Answer:

  • Forced Degradation: Expose to UV light (254 nm), 40°C/75% RH, and acidic/alkaline buffers (pH 2–12) for 48h .
  • HPLC-MS Analysis: Monitor degradation products (e.g., hydrolyzed acetamide or piperazine ring cleavage) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-(2-methoxyethyl)-2-piperazin-1-ylacetamide
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N-(2-methoxyethyl)-2-piperazin-1-ylacetamide

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